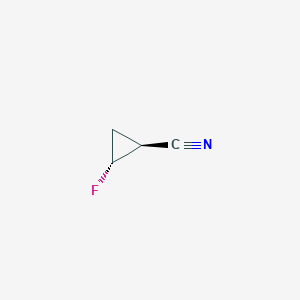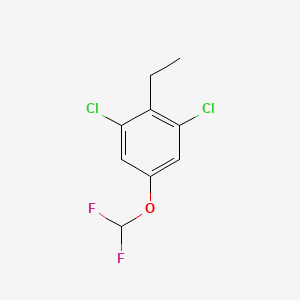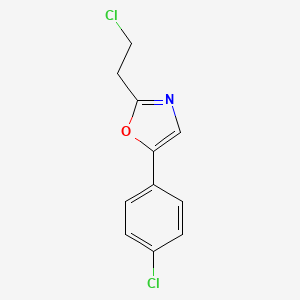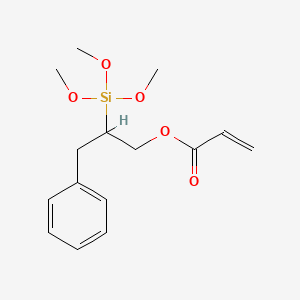
5-Bromo-3-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE is an organic compound that features a bromine, fluorine, and a tetrahydropyranyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzonitrile.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide, and may require catalysts or reagents such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of the target compound.
5-Bromo-3-fluoro-2-hydroxybenzonitrile: Another derivative with similar structural features.
Uniqueness
The presence of the tetrahydropyranyl group in 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12BrFN2O |
|---|---|
Molekulargewicht |
299.14 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-2-(oxan-4-ylamino)benzonitrile |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-5-8(7-15)12(11(14)6-9)16-10-1-3-17-4-2-10/h5-6,10,16H,1-4H2 |
InChI-Schlüssel |
DHQGLNNDUDTVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=C(C=C(C=C2F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)


![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)





